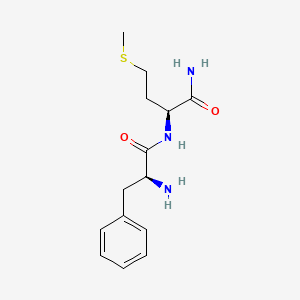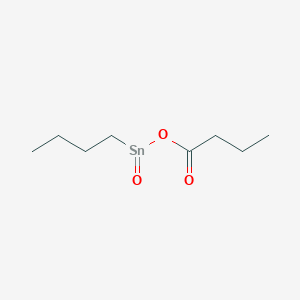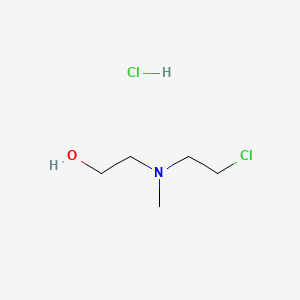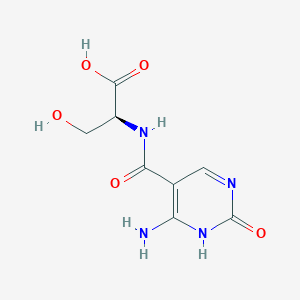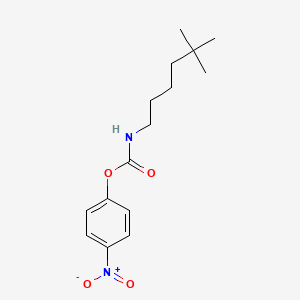
4-Nitrophenyl (5,5-dimethylhexyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitrophenyl (5,5-dimethylhexyl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis and have various applications in different fields such as chemistry, biology, and medicine. This compound is known for its stability and reactivity under specific conditions, making it a valuable reagent in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl (5,5-dimethylhexyl)carbamate typically involves the reaction of 4-nitrophenyl chloroformate with 5,5-dimethylhexylamine. The reaction is carried out in the presence of a base, such as triethylamine, at room temperature. The general reaction scheme is as follows:
4-Nitrophenyl chloroformate+5,5-dimethylhexylamine→4-Nitrophenyl (5,5-dimethylhexyl)carbamate+HCl
The product is then purified using column chromatography or recrystallization techniques .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Nitrophenyl (5,5-dimethylhexyl)carbamate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under basic conditions to yield 4-nitrophenol and 5,5-dimethylhexylamine.
Nucleophilic Substitution: It can participate in nucleophilic substitution reactions where the 4-nitrophenyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of a base such as sodium hydroxide at elevated temperatures.
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols.
Major Products
Scientific Research Applications
4-Nitrophenyl (5,5-dimethylhexyl)carbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the protection of amines and alcohols.
Biology: Employed in the study of enzyme kinetics and as a substrate for enzyme assays.
Medicine: Investigated for its potential antimicrobial and antioxidant activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Nitrophenyl (5,5-dimethylhexyl)carbamate involves the formation of a covalent bond with the target molecule. The 4-nitrophenyl group acts as a leaving group, facilitating the nucleophilic attack by the target molecule. This results in the formation of a stable carbamate linkage, which can be further modified or hydrolyzed under specific conditions .
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenyl chloroformate: Used as a precursor in the synthesis of various carbamates.
4-Nitrophenyl acetate: Another compound with a similar structure, used in different synthetic applications.
Uniqueness
4-Nitrophenyl (5,5-dimethylhexyl)carbamate is unique due to its specific reactivity and stability under mild conditions. Its ability to act as a protecting group for amines and alcohols makes it a valuable reagent in organic synthesis. Additionally, its potential antimicrobial and antioxidant activities add to its significance in medicinal chemistry .
Properties
CAS No. |
63321-55-1 |
|---|---|
Molecular Formula |
C15H22N2O4 |
Molecular Weight |
294.35 g/mol |
IUPAC Name |
(4-nitrophenyl) N-(5,5-dimethylhexyl)carbamate |
InChI |
InChI=1S/C15H22N2O4/c1-15(2,3)10-4-5-11-16-14(18)21-13-8-6-12(7-9-13)17(19)20/h6-9H,4-5,10-11H2,1-3H3,(H,16,18) |
InChI Key |
KKADRRHGMDHCLO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CCCCNC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


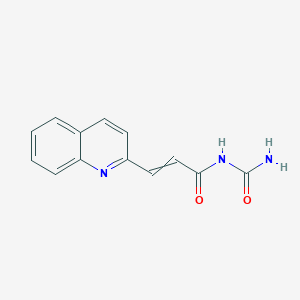
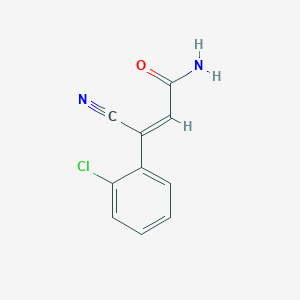
![N,N'-bis[(4-dodecylphenyl)methyl]ethanedithioamide](/img/structure/B14502276.png)
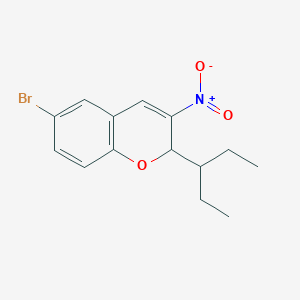
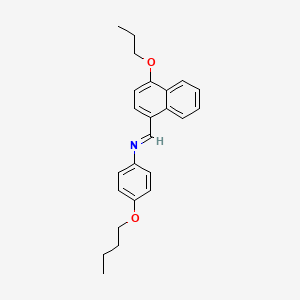
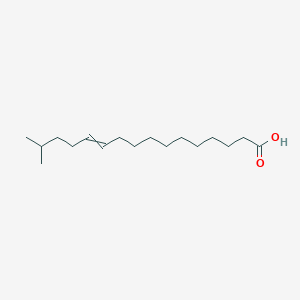
![2-aminoethanol;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid](/img/structure/B14502294.png)
